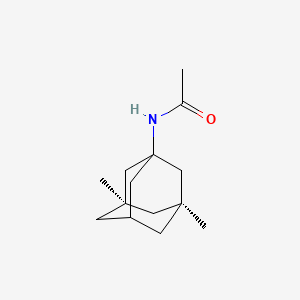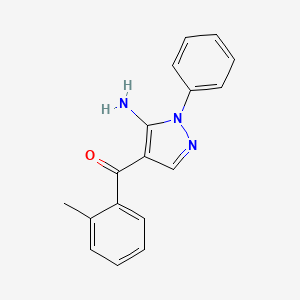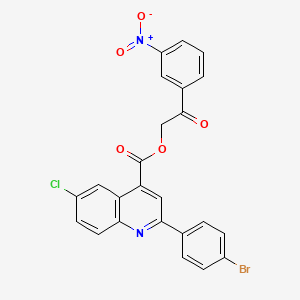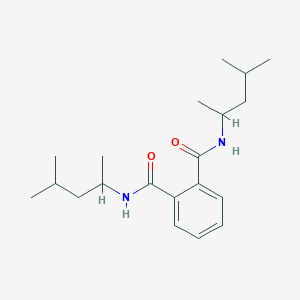
N-Acetyl Memantine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Memantine is a derivative of memantine, a well-known medication used primarily for the treatment of moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to mitigate the symptoms of Alzheimer’s by regulating glutamate activity in the brain . This compound, with the chemical formula C14H23NO, is a compound of interest due to its potential neuroprotective properties and its role in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Memantine typically involves the acetylation of memantine. One common method includes reacting memantine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl Memantine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to memantine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced memantine, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-Acetyl Memantine has a wide range of applications in scientific research:
Mecanismo De Acción
N-Acetyl Memantine exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptors, it prevents excessive glutamate activity, which is associated with neurotoxicity and neuronal damage in conditions like Alzheimer’s disease. This modulation of glutamate activity helps to protect neurons and maintain cognitive function . Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Memantine: The parent compound, used primarily for Alzheimer’s disease.
Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: An antiviral agent similar to amantadine.
Uniqueness
N-Acetyl Memantine is unique due to its acetyl group, which may confer different pharmacokinetic properties compared to memantine. This modification can potentially enhance its neuroprotective effects and make it a valuable compound for further research and therapeutic development .
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N-[(3R,5S)-3,5-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)/t11?,12-,13+,14? |
Clave InChI |
WVIRSYCDAYUOMJ-AKJUYKBHSA-N |
SMILES isomérico |
CC(=O)NC12CC3C[C@@](C1)(C[C@](C3)(C2)C)C |
SMILES canónico |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)

![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)

![[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate](/img/structure/B12047873.png)

